1,3-Dimethyl-2-phenylbenzimidazoline
Overview
Description
1,3-Dimethyl-2-phenylbenzimidazoline is an organic compound that belongs to the class of benzimidazolines. It is known for its role as a reducing agent in various chemical reactions, particularly in single electron transfer processes. This compound has garnered attention due to its unique chemical properties and its applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-phenylbenzimidazoline can be synthesized through the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the benzimidazoline ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-phenylbenzimidazoline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form a stable cation radical.
Reduction: It acts as a reducing agent in single electron transfer reactions.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air or oxygen in the presence of a catalyst.
Reduction: It can reduce haloketones and other electrophilic compounds without the need for additives.
Substitution: Electrophiles such as alkyl halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: The major product is the cation radical of this compound.
Reduction: The major products include dehalogenated compounds and reduced ketones.
Substitution: The major products are substituted benzimidazolines.
Scientific Research Applications
1,3-Dimethyl-2-phenylbenzimidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Industry: It is used in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-phenylbenzimidazoline involves its ability to donate electrons in single electron transfer reactions. This process typically involves the formation of a cation radical intermediate, which can further react with various substrates. The molecular targets and pathways involved include the reduction of electrophilic compounds and the stabilization of radical intermediates.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyldihydrobenzoimidazoles: These compounds share similar redox properties and are used in similar applications.
2-Substituted-1,3-imidazolidines: These compounds are also used in photoredox catalysis and single electron transfer reactions.
Uniqueness
1,3-Dimethyl-2-phenylbenzimidazoline is unique due to its high reducing power and stability as a cation radical. This makes it particularly useful in synthetic organic chemistry for reactions that require strong reducing agents.
Properties
IUPAC Name |
1,3-dimethyl-2-phenyl-2H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFIVJSRRJXMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190025 | |
Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-92-4 | |
Record name | 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3652-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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